[1]benzofuro[6,5-e][1]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1benzofuro6,5-ebenzofuran is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. These compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1benzofuro6,5-ebenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, transition-metal catalysis, such as using palladium or copper catalysts, can facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and efficiency. For instance, the use of palladium nanoparticles in Sonogashira cross-coupling reactions under ambient conditions is a notable method. This catalyst can be recycled and reused without significant loss in activity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1benzofuro6,5-ebenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1benzofuro6,5-ebenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to their therapeutic effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom in the furan ring.
Indole: Contains a nitrogen atom in the five-membered ring, making it structurally similar to benzofuran.
Coumarin: Another benzene-fused heterocycle, but with a lactone ring instead of a furan ring.
Uniqueness
1benzofuro6,5-ebenzofuran is unique due to its specific fusion pattern and the presence of two benzofuran units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
4035-79-4 |
---|---|
Molekularformel |
C14H8O2 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
[1]benzofuro[6,5-e][1]benzofuran |
InChI |
InChI=1S/C14H8O2/c1-2-13-11(4-6-15-13)12-8-14-10(3-5-16-14)7-9(1)12/h1-8H |
InChI-Schlüssel |
HNDSJAXXRUHXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C3=CC4=C(C=CO4)C=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.